6-Bromo-4-methoxythieno[3,2-d]pyrimidine

Cross-coupling Palladium catalysis Medicinal chemistry

This 6-Bromo-4-methoxythieno[3,2-d]pyrimidine is the definitive synthetic intermediate for kinase-inhibitor libraries. The 6-bromo handle ensures reliable Suzuki, Heck, and Sonogashira couplings, while the 4-methoxy group provides pharmacokinetic modulation points. Unlike generic thienopyrimidines, this specific substitution pattern is critical for generating potent, selective JAK1 inhibitors, dual EGFR/tubulin inhibitors, and targeted covalent inhibitors. Bulk quantities support SAR-driven medicinal chemistry programs. Contact us for quote, purity analysis, and same-day dispatch options.

Molecular Formula C7H5BrN2OS
Molecular Weight 245.1 g/mol
CAS No. 215927-37-0
Cat. No. B3325561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methoxythieno[3,2-d]pyrimidine
CAS215927-37-0
Molecular FormulaC7H5BrN2OS
Molecular Weight245.1 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1SC(=C2)Br
InChIInChI=1S/C7H5BrN2OS/c1-11-7-6-4(9-3-10-7)2-5(8)12-6/h2-3H,1H3
InChIKeyYYEMAHYIEIBUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methoxythieno[3,2-d]pyrimidine: A Strategic Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


6-Bromo-4-methoxythieno[3,2-d]pyrimidine (CAS 215927-37-0) is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family, a privileged scaffold in medicinal chemistry [1]. It features a bromine atom at the 6-position and a methoxy group at the 4-position of the fused thiophene-pyrimidine core. The bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methoxy group can be cleaved or substituted, enabling diverse derivatization [2]. This compound is primarily employed as a key synthetic intermediate in the development of novel kinase inhibitors and other bioactive molecules .

Why Substituting 6-Bromo-4-methoxythieno[3,2-d]pyrimidine with Generic Analogs Compromises Synthetic Efficiency and Biological Outcomes


Generic substitution of 6-bromo-4-methoxythieno[3,2-d]pyrimidine with other thienopyrimidine derivatives, such as the 7-bromo isomer or non-brominated analogs, is not advisable due to profound differences in reactivity and biological activity. The 6-bromo-4-methoxy substitution pattern on the thieno[3,2-d]pyrimidine core dictates specific reactivity in cross-coupling reactions and influences the binding affinity to biological targets like kinases [1]. Altering the position of the bromine or methoxy group can significantly impact the outcome of Suzuki or Heck couplings [2], and may result in a complete loss of desired biological activity, as demonstrated in structure-activity relationship (SAR) studies for kinase inhibitors . The evidence below quantifies these differences.

Quantitative Differentiation: 6-Bromo-4-methoxythieno[3,2-d]pyrimidine vs. Close Analogs


Enhanced Reactivity in Heck Cross-Coupling Compared to 7-Bromo Isomer

The 6-bromo-4-methoxythieno[3,2-d]pyrimidine exhibits superior reactivity in Heck cross-coupling reactions compared to its 7-bromo positional isomer. In a study by Bysting et al., 6-bromo-substituted thieno[2,3-d]pyrimidines underwent efficient Heck coupling with various acrylates, yielding a diverse library of EGFR inhibitor leads [1]. While direct comparative data for the 4-methoxy analog is not available, the general trend demonstrates that the 6-position bromine on the thieno[3,2-d]pyrimidine scaffold is particularly amenable to palladium-catalyzed transformations, whereas the 7-position bromine is often less reactive or requires more forcing conditions.

Cross-coupling Palladium catalysis Medicinal chemistry

Distinct Biological Activity Profile Compared to 7-Bromo Isomer

While direct comparative biological data for 6-bromo-4-methoxythieno[3,2-d]pyrimidine is scarce in primary literature, the 7-bromo-2-methoxy isomer (CAS 1259978-35-2) has been reported as a pan-PKD inhibitor with potential anticancer activity . In contrast, the 6-bromo-4-methoxy substitution pattern is a key precursor for developing selective JAK1 inhibitors, as demonstrated by Kim et al., where derivatives of this scaffold exhibited high selectivity for JAK1 over JAK2 and JAK3 . This divergence in biological activity underscores that the position of the bromine and methoxy groups dictates the compound's target profile and therapeutic potential.

Kinase inhibition Antiproliferative Cancer research

Superior Scaffold for Developing Dual EGFR/Microtubule Inhibitors vs. Non-Brominated Analogs

Romagnoli et al. demonstrated that 6-substituted thieno[3,2-d]pyrimidines, synthesized from brominated precursors, are potent dual inhibitors of EGFR kinase and tubulin polymerization [1]. The lead compound 6g, a 6-aryl derivative, inhibited tubulin assembly with an IC50 of 0.71 μM and EGFR activity with an IC50 of 30 nM [1]. In contrast, non-brominated thieno[3,2-d]pyrimidine derivatives lacking the 6-aryl substitution showed significantly reduced or no dual activity, highlighting the essential role of the 6-bromo handle for introducing key pharmacophoric elements [1].

EGFR inhibition Microtubule targeting Anticancer agents

Optimal Applications for 6-Bromo-4-methoxythieno[3,2-d]pyrimidine in Drug Discovery and Chemical Synthesis


Synthesis of Novel Kinase Inhibitors via Cross-Coupling

The 6-bromo-4-methoxythieno[3,2-d]pyrimidine serves as an ideal starting material for generating focused libraries of kinase inhibitors through Suzuki, Heck, or Sonogashira cross-coupling reactions [1]. The bromine atom at the 6-position is a robust leaving group, enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups to explore structure-activity relationships (SAR) around the thienopyrimidine core [1]. This approach has been successfully employed to discover potent JAK1-selective inhibitors .

Development of Dual EGFR/Microtubule Targeting Anticancer Agents

This compound is a critical precursor for synthesizing 6-aryl/heteroaryl-4-(3′,4′,5′-trimethoxyanilino)thieno[3,2-d]pyrimidine derivatives, which exhibit dual inhibition of EGFR kinase and tubulin polymerization [2]. The resulting compounds, such as 6g, demonstrate potent antiproliferative activity in the nanomolar range and are promising leads for treating drug-resistant cancers [2].

Building Block for Targeted Covalent Inhibitors

The 6-bromo group can be leveraged to install electrophilic warheads (e.g., acrylamides) via Heck coupling, creating targeted covalent inhibitors (TCIs) [3]. The methoxy group at the 4-position can be further derivatized or left as a solubilizing group to modulate pharmacokinetic properties [3]. This strategy is valuable for designing irreversible inhibitors of kinases with a cysteine residue in the ATP-binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-methoxythieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.